molecular formula C18H21NO4S B2901146 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine CAS No. 314043-25-9

2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine

Cat. No. B2901146
CAS RN: 314043-25-9
M. Wt: 347.43
InChI Key: OECZTPJHZQNDFX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine is a synthetic simple heterocyclic organic compound . It plays a crucial role in drug development due to its potent inhibitory effects on specific biological targets .


Synthesis Analysis

Morpholine and its derivatives have great industrial importance. Feasible physico-chemical properties (polarity and solubility), low cost, and wide availability make it a suitable candidate for the synthesis of many potent drugs . A novel series of diaryl urea derivatives bearing sulfonamide moiety have been designed and synthesized .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes functional groups of amine and ether . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in the development of cancer, inflammation, and cardiovascular diseases. This compound may also interact with cell membranes and disrupt their function, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis or cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine is its high purity and stability, which makes it suitable for various lab experiments. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine. One possible direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields such as agriculture and environmental science. In addition, the synthesis of novel derivatives of this compound with improved properties and activities could be a promising direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicinal chemistry, materials science, and organic synthesis make it a valuable tool for researchers. Further research on this compound could lead to the development of new drugs and materials with unique properties and activities.

Synthesis Methods

The synthesis of 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine involves the reaction of 4-phenoxyphenylsulfonyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high purity.

Scientific Research Applications

2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and cardiovascular diseases. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, this compound has been used as a reagent for the preparation of various organic compounds.

properties

IUPAC Name

2,6-dimethyl-4-(4-phenoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14-12-19(13-15(2)22-14)24(20,21)18-10-8-17(9-11-18)23-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECZTPJHZQNDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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